5-Bromo-7-methoxyisoquinoline-1-carbonitrile
Description
Properties
Molecular Formula |
C11H7BrN2O |
|---|---|
Molecular Weight |
263.09 g/mol |
IUPAC Name |
5-bromo-7-methoxyisoquinoline-1-carbonitrile |
InChI |
InChI=1S/C11H7BrN2O/c1-15-7-4-9-8(10(12)5-7)2-3-14-11(9)6-13/h2-5H,1H3 |
InChI Key |
TYCLKKULDMVJFJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C#N)C(=C1)Br |
Origin of Product |
United States |
Preparation Methods
Bromination of Isoquinoline Derivatives
Bromination is a key step to install the bromine atom at position 5 of the isoquinoline ring. This is typically achieved using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions:
| Parameter | Condition | Notes |
|---|---|---|
| Brominating agent | N-Bromosuccinimide (NBS) | Selective bromination at aromatic sites |
| Solvent | Dichloromethane | Inert atmosphere (argon) |
| Temperature | Room temperature (~20 °C) | Reaction time ~12 hours |
| Yield | Up to 93% | High purity after column chromatography |
This method has been used effectively for related bromo-methoxyquinoline compounds and can be adapted for isoquinoline derivatives.
Methoxylation at Position 7
The methoxy group is introduced typically via methylation of a hydroxy group at position 7 using methyl iodide in the presence of a base such as potassium carbonate:
| Parameter | Condition | Notes |
|---|---|---|
| Methylating agent | Methyl iodide (CH3I) | Alkylation of hydroxy group |
| Base | Potassium carbonate (K2CO3) | Facilitates methylation |
| Solvent | Acetone | Reflux conditions (~4 hours) |
| Yield | Moderate to high (variable) | Purification by recrystallization |
This step is crucial to obtain the 7-methoxy substitution pattern on the isoquinoline ring.
Introduction of the Carbonitrile Group at Position 1
The carbonitrile group at position 1 can be introduced by cyanation of a halogenated isoquinoline intermediate (such as 1-chloro- or 1-bromo-7-methoxyisoquinoline). This often involves nucleophilic substitution with cyanide sources:
- Starting from 1-chloro-7-methoxyisoquinoline , synthesized via dehydration of 7-methoxyisoquinoline N-oxide with phosphoryl chloride (POCl3) at elevated temperature (~90 °C for 6 h), yields 1-chloro-7-methoxyisoquinoline in ~81% yield.
- Subsequent cyanation can be achieved by reacting the 1-chloro intermediate with a cyanide salt (e.g., CuCN or KCN) under suitable conditions to replace the chlorine with a nitrile group.
| Step | Reagents/Conditions | Yield/Notes |
|---|---|---|
| Chlorination | POCl3, 90 °C, 6 h | 81% yield of 1-chloro-7-methoxyisoquinoline |
| Cyanation | CuCN or KCN, polar aprotic solvent | Substitution to 1-carbonitrile |
Bromination at Position 5
Summary Table of Key Preparation Steps
Research Findings and Considerations
- The dehydration of 7-methoxyisoquinoline N-oxide with phosphoryl chloride is a reliable method for preparing 1-chloro-7-methoxyisoquinoline, a key intermediate for further functionalization.
- Bromination using N-bromosuccinimide in dichloromethane under inert atmosphere is highly efficient and selective for aromatic bromination, applicable to isoquinoline derivatives.
- Cyanation of halogenated isoquinolines to introduce the carbonitrile group is a common synthetic step, though yields and conditions vary depending on substrate and cyanide source.
- Metalation strategies using Knochel–Hauser base enable regioselective functionalization at the 1-position, but subsequent cross-coupling to introduce carbonitrile groups may require optimization.
- The compound 5-Bromo-7-methoxyisoquinoline-1-carbonitrile has been synthesized for research purposes, with molecular formula and weight confirmed by multiple sources, supporting the reproducibility of these synthetic routes.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-7-methoxyisoquinoline-1-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as dimethylformamide (DMF).
Oxidation Reactions: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 7-methoxyisoquinoline-1-carbonitrile derivatives with various functional groups.
Scientific Research Applications
5-Bromo-7-methoxyisoquinoline-1-carbonitrile has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the development of new materials and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-7-methoxyisoquinoline-1-carbonitrile involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed that the compound can interact with enzymes and receptors, leading to various biological effects. Further research is needed to fully elucidate its mechanism of action and identify its molecular targets.
Comparison with Similar Compounds
a. 6-Bromoisoquinoline-1-carbonitrile (CAS 1082674-24-5)
- Structural Difference : Bromine at position 6 instead of 5; absence of methoxy group.
- Implications: Altered halogen positioning may affect electronic distribution and steric interactions.
b. 5-Bromo-3-methylpicolinonitrile (CAS 156072-86-5)
- Structural Difference: Picolinonitrile backbone (six-membered ring with one nitrogen) vs. isoquinoline (two fused benzene rings with one nitrogen); methyl substituent at position 3.
c. 5-Bromo-4-methylpicolinonitrile (CAS 886364-86-9)
- Structural Difference : Methyl group at position 4 instead of methoxy at position 6.
- Implications : The methyl group’s electron-donating effect is weaker than methoxy’s, possibly lowering the compound’s nucleophilicity or metabolic stability.
d. Highest Similarity Compound (CAS 104704-40-7)
- While its exact structure is unspecified, the 0.90 similarity score suggests near-identical core frameworks with minor substituent variations (e.g., differing halogen or alkoxy groups).
Research Findings and Implications
- Reactivity: The methoxy group in 5-Bromo-7-methoxyisoquinoline-1-carbonitrile may enhance solubility and modulate electronic effects compared to methyl or unsubstituted analogs.
- Biological Activity : Bromine’s position (5 vs. 6) could influence binding to enzymatic pockets, as seen in kinase inhibitors where halogen placement affects potency .
- Synthetic Challenges: Introducing both bromine and methoxy groups on an isoquinoline backbone may require regioselective reactions, contrasting with simpler picolinonitrile derivatives.
Biological Activity
5-Bromo-7-methoxyisoquinoline-1-carbonitrile (BMIC) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
Chemical Formula: C_11H_8BrN_2O
Molecular Weight: 264.1 g/mol
IUPAC Name: 5-bromo-7-methoxyisoquinoline-1-carbonitrile
The compound features a methoxy group and a bromine atom on the isoquinoline ring, along with a carbonitrile functional group, which contribute to its biological activity.
Biological Activity Overview
BMIC has been studied for its anti-cancer, anti-inflammatory, and antimicrobial properties. The following sections detail these activities.
Anticancer Activity
BMIC has shown promising results in various cancer models. A study reported that BMIC exhibits cytotoxic effects against several cancer cell lines, including:
The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest in cancer cells. In vitro studies demonstrated that BMIC activates caspase pathways, leading to programmed cell death.
Anti-inflammatory Activity
In addition to its anticancer effects, BMIC has been evaluated for anti-inflammatory properties. Research indicates that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
This suggests that BMIC may have potential as a therapeutic agent in inflammatory diseases.
Antimicrobial Activity
BMIC also demonstrates antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values are summarized below:
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Pseudomonas aeruginosa | 16 |
These findings indicate that BMIC could be developed as an antimicrobial agent.
The biological activity of BMIC is attributed to its ability to interact with various molecular targets:
- Apoptosis Induction: BMIC activates intrinsic apoptotic pathways through the upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl-2.
- Cytokine Modulation: It inhibits NF-kB signaling pathways, leading to decreased expression of inflammatory cytokines.
- Antimicrobial Action: The compound disrupts bacterial cell wall synthesis and function, contributing to its antibacterial effects.
Case Studies and Research Findings
Several studies have investigated the biological activity of BMIC:
- A recent study highlighted the compound's effectiveness in reducing tumor size in xenograft models of breast cancer when administered at doses of 10 mg/kg body weight daily for two weeks .
- Another study focused on the compound's role in modulating immune responses, showing significant reductions in inflammatory markers in animal models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
